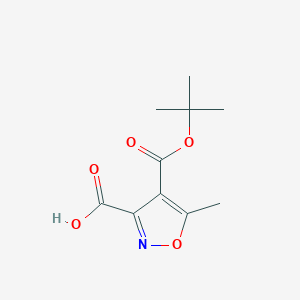
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid and its derivatives typically involves multi-component reactions, employing aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions. A commonly used base in these reactions is K2CO3 due to its cost-effectiveness, tolerance in organic agriculture, and safety. This approach facilitates the formation of isoxazolone derivatives, which are crucial intermediates for synthesizing numerous heterocycles and undergo several chemical transformations (Laroum et al., 2019).
Molecular Structure Analysis
The molecular structure of isoxazolones, including 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid, exhibits a distinct arrangement that allows for a variety of chemical reactions and transformations. These structures serve as rich scaffolds in organic synthesis, contributing to the synthesis of both cyclic and acyclic compounds due to their reactivity (Melo, 2010).
Chemical Reactions and Properties
Isoxazolones undergo several chemical transformations, including addition and substitution reactions, which are pivotal for creating a diverse array of heterocyclic compounds. These reactions are facilitated by the nitrile-stabilized carbanions present in the structure, allowing for carbon-carbon bond formation critical in organic synthesis. The ability of these compounds to participate in various reactions underscores their significance in synthetic chemistry (Arseniyadis et al., 1984).
Applications De Recherche Scientifique
Synthesis of Neuroexcitant Analogues 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid is used in the enantioselective synthesis of isoxazole amino acids, which are a significant class of neuroexcitants. These amino acids, difficult to prepare in enantiopure form, are synthesized via diastereoselective alkylation, producing high enantiomeric excess (e.e.) amino acids such as bromohomoibotenic acid and 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propionic acid (Pajouhesh & Curry, 1998).
Peptide Synthesis The compound is also utilized in the synthesis of dipeptide 4-nitroanilides, which include non-proteinogenic amino acids. This synthesis involves the isocyanate method or the mixed anhydride procedure and extends to corresponding dipeptide 4-nitroanilides with tert-butyloxycarbonyl-(S)-alanine (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Antibacterial Agent Synthesis This acid derivative is used in synthesizing antibacterial agents, particularly 2-arylthiazolidine-4-carboxylic acid derivatives, which exhibit superior antibacterial activities against various bacterial strains compared to related compounds (Song et al., 2009).
Crystal Structure Studies Studies on compounds like O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, which include 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid derivatives, contribute to understanding the role of N-methylation in peptide conformation (Jankowska et al., 2002).
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as tert-butoxycarbonyl-protected amino acids, are often used in peptide synthesis . They are known to interact with various enzymes and receptors in the body, depending on the specific amino acid they are designed to mimic .
Mode of Action
The compound likely interacts with its targets through a mechanism of action involving nucleophilic substitution reactions . This process involves a nucleophile, a species that donates an electron pair, replacing a group in a molecule . In the case of tert-butoxycarbonyl-protected amino acids, the tert-butoxycarbonyl (Boc) group serves as a protecting group that can be added to amines under aqueous conditions .
Biochemical Pathways
Compounds with similar structures, such as tert-butoxycarbonyl-protected amino acids, are known to be involved in various biochemical pathways related to protein synthesis . They can influence the formation of peptides, which are crucial components of proteins and play essential roles in various biological functions .
Result of Action
Based on its structural similarity to tert-butoxycarbonyl-protected amino acids, it can be inferred that it may play a role in peptide synthesis, potentially influencing protein structure and function .
Action Environment
The action, efficacy, and stability of “4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid” can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes. For instance, the Boc group can be added to amines under aqueous conditions , suggesting that the compound’s activity may be influenced by the aqueous environment.
Propriétés
IUPAC Name |
5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-5-6(7(8(12)13)11-16-5)9(14)15-10(2,3)4/h1-4H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNZWEDTUQSLIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














